Pentyl heptanoate

描述

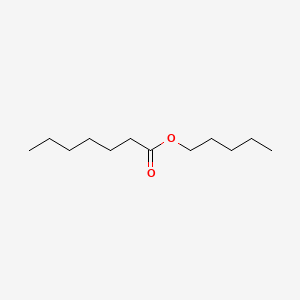

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pentyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-7-8-10-12(13)14-11-9-6-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQMUBJRXIGVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064724 | |

| Record name | Heptanoic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a fruity, unripe banana odour | |

| Record name | Pentyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-Amyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/637/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in most organic solvents, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | n-Amyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/637/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.859-0.863 | |

| Record name | n-Amyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/637/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7493-82-5 | |

| Record name | Pentyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMYL HEPTANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I91PDA80HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-49.5 °C | |

| Record name | Pentyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural Elucidation and Physicochemical Principles of Pentyl Heptanoate

Molecular Classification and Stereochemical Considerations

Classification within the Fatty Acid Ester Family

Pentyl heptanoate (B1214049) is an organic compound classified within the kingdom of Organic compounds and the superclass of Lipids and lipid-like molecules. Its chemical structure, featuring a heptanoyl group derived from heptanoic acid and a pentyl group from pentan-1-ol linked by an ester bond, places it definitively in the class of Fatty Acyls and the subclass of Fatty acid esters. orgchemboulder.comuobabylon.edu.iq Fatty acid esters are carboxylic ester derivatives of a fatty acid. orgchemboulder.com The direct parent of pentyl heptanoate is therefore classified as a fatty acid ester. orgchemboulder.com Alternative parent classifications include carboxylic acid esters, monocarboxylic acids and their derivatives, and organic oxygen compounds. orgchemboulder.com

The IUPAC name for the compound is this compound, and its chemical formula is C₁₂H₂₄O₂. uobabylon.edu.iq

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄O₂ | uobabylon.edu.iq |

| IUPAC Name | This compound | uobabylon.edu.iq |

| Monoisotopic Mass | 200.17763 g/mol | uobabylon.edu.iq |

| Average Mass | 200.322 g/mol | uobabylon.edu.iq |

| InChIKey | PSQMUBJRXIGVIT-UHFFFAOYSA-N | uobabylon.edu.iq |

| SMILES | CCCCCCC(=O)OCCCCC | nih.gov |

Isomeric Forms and Their Structural Implications

Isomers are compounds that have the same molecular formula but different structural arrangements. For this compound (C₁₂H₂₄O₂), several types of isomerism are possible, each with distinct structural implications.

Structural Isomerism : This arises from different branching patterns in the carbon skeleton of either the acyl or the alkyl portion of the ester. The standard "this compound" implies n-pentyl heptanoate, with straight chains for both parts. However, the pentyl group can be branched to form isomers such as iso-pentyl (3-methylbutyl) heptanoate or neo-pentyl (2,2-dimethylpropyl) heptanoate. Similarly, the heptanoyl chain can be branched, for example, as 2-methylhexanoyl pentanoate. These variations in branching affect physical properties like boiling point and melting point due to changes in intermolecular forces.

Positional Isomerism : This type of isomerism involves changing the position of the ester functional group along the carbon chain. While this compound has a 7-carbon acyl chain and a 5-carbon alkyl chain, other esters with the same molecular formula can be formed by altering this distribution. Examples include butyl octanoate (B1194180) (C₈ acid, C₄ alcohol) and hexyl hexanoate (B1226103) (C₆ acid, C₆ alcohol). libretexts.org These positional isomers, while sharing the same molecular formula, will have different fragmentation patterns in mass spectrometry and subtle differences in their NMR and IR spectra.

Functional Group Isomerism : The molecular formula C₁₂H₂₄O₂ can also represent other functional groups. The most common functional group isomer for an ester is a carboxylic acid; in this case, dodecanoic acid. Other possibilities include hydroxy-ketones or cyclic ethers with alcohol groups.

Stereoisomerism : The common isomer, n-pentyl n-heptanoate, has no chiral centers and therefore no stereoisomers. However, chirality can be introduced through branching. For example, if the ester is formed from 2-pentanol (B3026449) instead of 1-pentanol (B3423595), the resulting sec-pentyl heptanoate would have a chiral center at the second carbon of the pentyl group, leading to (R)- and (S)-enantiomers. Likewise, branching on the acyl chain, such as in pentyl 2-methylheptanoate, would also introduce a chiral center. The presence of stereoisomers is significant in biological systems where enzymes often exhibit high stereospecificity.

Table 2: Examples of Isomers of this compound (C₁₂H₂₄O₂)

| Isomer Type | Example Name | Structural Difference |

|---|---|---|

| Structural | Isothis compound | Branched alkyl (pentyl) group |

| Positional | Hexyl hexanoate | Different partition of carbons between acyl and alkyl groups |

| Functional Group | Dodecanoic acid | Carboxylic acid instead of an ester |

| Stereoisomer | (R)-sec-pentyl heptanoate | Chiral center on the alkyl group |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules like this compound.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For a simple straight-chain ester like n-pentyl n-heptanoate, specific chemical shifts are expected. The protons on the carbon adjacent to the ester oxygen (the -O-CH₂ - group of the pentyl chain) are deshielded and typically appear as a triplet in the range of 3.7-4.1 ppm. orgchemboulder.com The protons on the carbon alpha to the carbonyl group (the -CH₂ -CO- group of the heptanoyl chain) are also deshielded, resonating as a triplet around 2.0-2.2 ppm. orgchemboulder.com The other methylene (B1212753) (-CH₂-) protons in both alkyl chains produce a complex, overlapping multiplet signal further upfield, typically between 1.2-1.6 ppm. The terminal methyl (-CH₃) groups of both chains appear as triplets at the most upfield position, usually around 0.9 ppm. nih.gov

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the different carbon environments. The most downfield signal corresponds to the carbonyl carbon (C=O) of the ester group, typically appearing in the 160-180 ppm range. libretexts.org The carbon of the -O-C H₂- group is also significantly deshielded, with a chemical shift in the 50-90 ppm range. libretexts.org The remaining aliphatic carbons of the two chains appear in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ester Carbonyl (-C =O) | N/A | 160 - 180 |

| Alkoxy Methylene (-O-C H₂-) | 3.7 - 4.1 (triplet) | 50 - 90 |

| Acyl Methylene (α to C=O) | 2.0 - 2.2 (triplet) | ~34 |

| Chain Methylenes (-(CH₂)n-) | 1.2 - 1.6 (multiplet) | ~22-32 |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) at m/z 200 may be observed, though it is often weak for long-chain esters. nih.gov

The fragmentation is typically dominated by specific cleavages characteristic of the ester group. nih.gov

Acylium Ion : A major fragmentation pathway is the cleavage of the C-O single bond, leading to the formation of a stable heptanoyl acylium ion ([CH₃(CH₂)₅CO]⁺). This fragment is expected at a mass-to-charge ratio (m/z) of 113 and is indeed observed as a significant peak in the spectrum of this compound. nih.gov

McLafferty Rearrangement : Another common fragmentation for esters with sufficiently long alkyl chains is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen from the acyl chain to the carbonyl oxygen, followed by cleavage, which would produce a charged species at m/z 130.

Alkyl Chain Fragmentation : The spectrum also shows prominent peaks corresponding to the fragmentation of the hydrocarbon chains. The base peak in the published spectrum is at m/z 70, likely corresponding to the pentyl cation ([C₅H₁₁]⁺) or a fragment from the heptanoyl chain. nih.gov The peak at m/z 43 is characteristic of a propyl fragment ([C₃H₇]⁺). nih.gov

Table 4: Major Observed GC-MS Fragments for this compound

| m/z | Relative Intensity | Possible Fragment Identity |

|---|---|---|

| 70 | 99.99 | [C₅H₁₀]⁺• (from pentyl group) or [C₅H₁₀]⁺• (from heptanoyl chain) |

| 43 | 99.46 | [C₃H₇]⁺ (Propyl cation) |

| 131 | 66.05 | [C₇H₁₄O₂ + H]⁺ (Protonated Heptanoic Acid via rearrangement) |

| 113 | 53.74 | [C₇H₁₃O]⁺ (Heptanoyl acylium ion) |

| 41 | 46.94 | [C₃H₅]⁺ (Allyl cation) |

(Source: PubChem, based on HMDB and MoNA data) nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of an aliphatic ester like this compound is characterized by several strong, diagnostic absorption bands. spectroscopyonline.com

A very strong and sharp absorption band appears in the region of 1750-1735 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of a saturated aliphatic ester. orgchemboulder.com

Two or more strong C-O stretching vibrations are observed in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹ . spectroscopyonline.comorgchemboulder.com The stretch associated with the C-O bond on the acyl side (O=C-O) is typically found between 1300-1150 cm⁻¹, while the stretch from the alkyl side (-O-C) appears between 1150-1000 cm⁻¹. uobabylon.edu.iq

Multiple bands corresponding to C-H stretching vibrations from the methylene and methyl groups of the alkyl chains are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-H bending vibrations for the methylene and methyl groups appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Raman Spectroscopy : Raman spectroscopy provides complementary information. While the polar C=O and C-O bonds give strong signals in the IR spectrum, the nonpolar C-C and C-H bonds of the long alkyl chains would be expected to show strong signals in a Raman spectrum. The C=O stretch is typically weaker in Raman than in IR.

Synthetic Pathways and Catalytic Systems for Pentyl Heptanoate Production

Esterification Reactions and Optimizations

Esterification is a foundational method for producing pentyl heptanoate (B1214049), typically involving the reaction of a carboxylic acid with an alcohol. The efficiency of this process is heavily influenced by reaction conditions and the choice of catalyst.

Direct Esterification of Heptanoic Acid with Pentanol

The most common route to synthesizing pentyl heptanoate is the direct esterification of heptanoic acid with 1-pentanol (B3423595). This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is a reversible equilibrium process where a molecule of water is eliminated for each molecule of ester formed. chemguide.co.uk

The general equation is: C₆H₁₃COOH (Heptanoic Acid) + C₅H₁₁OH (1-Pentanol) ⇌ C₆H₁₃COOC₅H₁₁ (this compound) + H₂O (Water)

To drive the reaction toward the product side and achieve high yields, the water produced must be continuously removed from the reaction mixture. chemguide.co.ukresearchgate.net This can be accomplished through techniques like azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene. prepchem.com Another approach involves using molecular sieves to adsorb the water as it is formed. researchgate.net The reaction is generally slow, and heating the mixture is necessary to achieve a reasonable reaction rate. chemguide.co.uk For larger esters, the mixture may be heated under reflux for an extended period to reach equilibrium. chemguide.co.uk Industrial processes often employ reactive distillation, a method that combines reaction and separation in a single unit to continuously remove products and byproducts, thereby shifting the equilibrium to favor high conversion rates. researchgate.net

Transesterification Processes and Substrate Specificity

Transesterification is an alternative pathway for producing this compound. This process involves the reaction of an existing ester with an alcohol to exchange the alcohol moiety. For instance, a lower alkyl ester of heptanoic acid (e.g., methyl heptanoate) can be reacted with 1-pentanol in the presence of an acid or base catalyst. google.com

The general reaction is: C₆H₁₃COOR' (Heptanoate Ester) + C₅H₁₁OH (1-Pentanol) ⇌ C₆H₁₃COOC₅H₁₁ (this compound) + R'OH (Alcohol)

This method can also utilize triglycerides (fats and oils) that contain heptanoate chains as the starting material, reacting them with pentanol. smolecule.com The process is often carried out at elevated temperatures, for example, between 150°C and 250°C, for several hours. google.com The choice of catalyst can range from homogeneous alkaline catalysts to various solid acid catalysts. google.com Substrate specificity is a key consideration, as the reaction mixture can result in a variety of ester products, particularly when starting with mixed triglycerides like beef tallow, which can produce esters such as butyl heptanoate and pentyl octadecenoate depending on the alcohol used. mdpi.comresearchgate.net

Enzymatic Synthesis and Biocatalytic Approaches

Biocatalysis, particularly using enzymes like lipases, presents a greener and more specific alternative to conventional chemical synthesis. These methods operate under milder conditions, reducing energy consumption and the formation of unwanted byproducts. smolecule.commdpi.com

Lipase-Catalyzed Esterification

Lipases are highly efficient biocatalysts for esterification reactions. researchgate.net The synthesis of flavor esters, including this compound, can be achieved with high yields by reacting heptanoic acid and 1-pentanol in the presence of a lipase (B570770), often in a solvent-free system or a non-aqueous medium. researchgate.netnih.gov The enzymatic reaction is considered an alternative bioprocess that helps retain the natural characteristics of the starting materials. researchgate.net

Optimization of reaction parameters is crucial for maximizing yield. Studies on analogous esters, such as pentyl oleate (B1233923), have shown that factors like substrate molar ratio, temperature, and initial substrate concentration significantly impact conversion rates. mdpi.com For example, an excess of one substrate can sometimes lead to enzyme inhibition, reducing the reaction rate. mdpi.com Commercial lipases, such as those from Candida antarctica (e.g., Novozym 435), are widely used due to their high activity and stability. researchgate.netresearchgate.net

Table 1: Influence of Substrate Molar Ratio on Pentyl Oleate Conversion (Analogous to this compound Synthesis)

This table, based on data from the synthesis of pentyl oleate catalyzed by immobilized lipase, illustrates how the ratio of alcohol (1-pentanol) to acid affects product conversion. mdpi.com A 1:1 molar ratio was found to be optimal under the tested conditions.

| 1-Pentanol : Oleic Acid Molar Ratio | Ester Conversion (%) |

|---|---|

| 1:3 | 15.2 |

| 1:2 | 25.8 |

| 1:1 | 39.9 |

| 2:1 | 36.1 |

| 3:1 | 34.5 |

Immobilized Enzyme Systems for Enhanced Conversion

While free enzymes are effective, their use in industrial processes is often limited by their poor stability and the difficulty of separating them from the reaction product. Enzyme immobilization overcomes these challenges by confining the enzyme to a solid support material, which enhances stability, allows for easy recovery, and enables continuous operation and catalyst recycling. mdpi.comresearchgate.net

Various immobilization techniques exist, including physical adsorption onto hydrophobic carriers, ionic exchange, and covalent bonding to functionalized supports like silica (B1680970) gels or methacrylate (B99206) resins. researchgate.netmdpi.commdpi.com Research on the synthesis of butyl esters of short-chain fatty acids (including heptanoic acid) demonstrated that lipases immobilized on magnetic nanoparticles not only retained high activity but could also be easily recovered and reused for multiple cycles. researchgate.net Immobilized biocatalysts often exhibit higher conversion rates compared to their soluble counterparts. mdpi.com For example, a study using an immobilized lipase on a methacrylate resin to produce sitagliptin (B1680988) achieved complete conversion, whereas the soluble enzyme was less effective. mdpi.com The choice of immobilization support and method is critical, as it can significantly influence the catalyst's performance and stability. researchgate.net

Table 2: Comparison of Commercial Immobilized Lipases in Flavor Ester Synthesis

Different commercial biocatalysts show varying efficiencies depending on their source and immobilization method. This data is generalized from findings on flavor ester synthesis. researchgate.net

| Immobilized Lipase | Support Type (Typical) | Immobilization Method (Typical) | Relative Performance |

|---|---|---|---|

| Novozym 435 (C. antarctica) | Macroporous acrylic resin | Interfacial activation | Very High |

| Lipozyme TL-IM (T. lanuginosus) | Granulated silica gel | Anionic exchange | High |

| Lipozyme RM-IM (R. miehei) | Anion-exchange resin | Anionic exchange | Moderate |

Advanced Catalytic Methodologies

Beyond conventional approaches, advanced catalytic systems are being developed to improve the synthesis of esters like this compound. These methods focus on increasing efficiency, reducing environmental impact, and simplifying processing.

One such method is the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-35) or sulfated zirconia. nih.gov These catalysts offer the advantages of traditional acid catalysts (high activity) without the associated problems of corrosion and difficult separation, making them a more environmentally friendly option. nih.gov

Another advanced technique is non-catalytic transesterification under supercritical conditions. mdpi.comresearchgate.net By performing the reaction at temperatures and pressures above the critical point of the alcohol, the reactants form a single, homogeneous phase. This eliminates mass transfer limitations and can significantly accelerate the reaction, allowing for ester production without the need for a catalyst. mdpi.com

Reactive distillation also represents a sophisticated process engineering approach. By integrating the chemical reaction and the separation of products into a single apparatus, the equilibrium limitations of esterification can be effectively overcome, leading to higher yields and process intensification. researchgate.net

Homogeneous and Heterogeneous Acid Catalysis

The Fischer-Speier esterification is the classic method for synthesizing esters like this compound, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and to enhance the yield of the ester, the equilibrium must be shifted towards the products, often by removing water as it is formed. wikipedia.org

Homogeneous Catalysis: Homogeneous catalysts exist in the same phase as the reactants, which for liquid-phase reactions like esterification, means they are soluble in the reaction mixture. libretexts.orgeolss.net Concentrated sulfuric acid is a commonly used homogeneous catalyst for esterification due to its effectiveness and low cost. wikipedia.orgevitachem.com Other strong Brønsted acids such as tosic acid are also employed. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.commdpi.com

While effective, homogeneous catalysts present significant drawbacks, including difficulties in separation from the product mixture, which can lead to corrosion of equipment and the generation of acidic wastewater, posing environmental concerns. eolss.netresearchgate.net

Heterogeneous Catalysis: To overcome the challenges associated with homogeneous catalysts, research has focused on the development of heterogeneous catalysts, which exist in a different phase from the reactants and products. libretexts.orgeolss.net This characteristic simplifies their separation from the reaction mixture, allowing for easy recovery and reuse. eolss.netresearchgate.net

Solid acid catalysts are a prominent class of heterogeneous catalysts for esterification. Examples include:

Ion-exchange resins: Macroporous resins like Amberlyst-15 and Amberlyst-35 have demonstrated catalytic activity in esterification reactions. researchgate.netnih.gov For instance, in the synthesis of 1-methoxy-2-propyl acetate (B1210297), Amberlyst-35 achieved a 78% equilibrium yield under optimized conditions. nih.gov

Sulfated metal oxides: Materials like sulfated zirconia have been investigated as solid acid catalysts. mdpi.com

Zeolites: These microporous aluminosilicates can also function as solid acid catalysts, although their application can sometimes be limited by mass transfer resistance. researchgate.net

The performance of heterogeneous catalysts can be influenced by factors such as reaction temperature, catalyst loading, and the molar ratio of reactants. nih.gov For example, a study on the esterification of acetic acid with n-pentanol using sulfated zirconia considered both Langmuir-Hinshelwood and Eley-Rideal models to describe the reaction kinetics, indicating the complexity of interactions at the catalyst surface. mdpi.com

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts in Esterification

| Property | Homogeneous Catalysts (e.g., H₂SO₄) | Heterogeneous Catalysts (e.g., Solid Acids) |

|---|---|---|

| Phase | Same phase as reactants | Different phase from reactants |

| Catalyst Recovery | Difficult, requires neutralization/distillation | Easy, by filtration or centrifugation |

| Reusability | Generally not reusable | Typically reusable over multiple cycles |

| Corrosion | High potential for equipment corrosion | Reduced corrosion issues |

| Environmental Impact | Can produce acidic waste streams | More environmentally benign due to reusability |

| Selectivity | Can be highly selective | Selectivity can be influenced by surface properties |

Ionic Liquid-Mediated Synthesis and Recyclability

Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts for organic synthesis due to their unique properties, including negligible vapor pressure, high thermal stability, and controlled miscibility. nih.gov Their potential for recyclability makes them an attractive alternative to traditional volatile organic solvents and corrosive acid catalysts. nih.govpsu.edu

In the context of esterification, Brønsted acidic ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et₃NH][HSO₄]), can act as both the solvent and the catalyst. nih.gov These ILs are advantageous due to their low toxicity, ease of preparation, and stability in air and water. nih.gov The mechanism involves the ionic liquid's acidic cation increasing the electrophilicity of the carbonyl carbon of the carboxylic acid, while the conjugate base can facilitate proton transfer. nih.gov

A key advantage of using ionic liquids is the ease of catalyst and solvent recovery. After the reaction, the product ester can often be separated by simple extraction with a solvent like diethyl ether, leaving the ionic liquid behind to be dried and reused in subsequent batches with minimal loss of catalytic activity. nih.gov For example, in the synthesis of dihydropyrano[2,3-c]pyrazoles, the recovered ionic liquid was used for at least four cycles without a significant drop in performance. nih.gov

Research has demonstrated the effectiveness of various ionic liquid systems. For instance, a protocol using a Cp*Rh(III) catalyst in the ionic liquid [BMIM]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) was developed for C-H amidation, highlighting the potential for reusing the expensive rhodium catalyst and avoiding toxic organic solvents. researchgate.netnih.gov While this specific reaction is not esterification, it showcases the recyclability and environmental benefits that ionic liquid systems can offer. Cholinium-based ionic liquids have also been shown to be efficient and reusable catalysts for other organic reactions, such as the Pechmann condensation, with the catalyst being recycled for at least six runs without a noticeable decrease in activity. rsc.org

Novel Catalyst Development and Performance Evaluation

The quest for more efficient, selective, and sustainable methods for this compound synthesis drives the development of novel catalysts. Research in this area is focused on creating catalysts with high activity under mild conditions, excellent product selectivity, and robust stability for long-term use.

One area of development involves the use of supported metal catalysts. For example, a Rh/ZrO₂ catalyst was investigated for the hydrodeoxygenation of methyl heptanoate, a reaction relevant to biofuel production. researchgate.netacs.org While not a direct synthesis of this compound, this study demonstrates the exploration of metal catalysts on oxide supports for transforming related esters. The study proposed a complete reaction network and developed kinetic models based on the reaction mechanism. researchgate.net

Another approach is the modification of existing catalyst structures. For instance, doping HZSM-5 zeolites with metals like molybdenum, iron, copper, and nickel has been explored to influence the catalytic activity in the hydrothermal liquefaction of biomass components. whiterose.ac.uk

The performance of new catalysts is rigorously evaluated based on several key metrics:

Conversion: The percentage of the limiting reactant (e.g., heptanoic acid) that has been transformed into products.

Selectivity: The proportion of the converted reactant that has formed the desired product (this compound) versus side products.

Turnover Number (TON) and Turnover Frequency (TOF): These metrics quantify the catalyst's efficiency. TON is the number of moles of substrate that a mole of catalyst can convert before becoming inactivated. TOF is the TON per unit time.

For example, in the hydroformylation of 1-octene, a continuous operation was maintained for 130 hours, with turnover frequencies reaching approximately 200 h⁻¹ and high selectivity of 98:2 to the desired linear aldehyde. acs.org In the development of catalysts for 1-methoxy-2-propyl acetate synthesis, researchers compared the performance of different solid acids, noting that Amberlyst-35 provided a higher yield (78%) compared to NKC-9 cation exchange resin (46%) and a SO₄²⁻/TiO₂ catalyst (73%) under their respective optimal conditions. nih.gov

Table 2: Performance Metrics for Catalyst Evaluation

| Metric | Definition | Significance in this compound Synthesis |

|---|---|---|

| Conversion (%) | (Moles of reactant consumed / Initial moles of reactant) × 100 | Indicates the extent of the reaction between heptanoic acid and pentanol. |

| Selectivity (%) | (Moles of this compound formed / Moles of reactant consumed) × 100 | Measures the catalyst's ability to direct the reaction towards the desired ester, minimizing byproduct formation. |

| Yield (%) | (Moles of this compound formed / Initial moles of reactant) × 100 | Represents the overall efficiency of the synthesis process. |

| Turnover Frequency (TOF) | Moles of product formed per mole of catalyst per unit time (e.g., h⁻¹) | Quantifies the intrinsic activity and speed of the catalyst. |

Biological Activities and Mechanistic Investigations of Pentyl Heptanoate

Role in Lipid Metabolism and Cellular Signaling Pathways

Pentyl heptanoate (B1214049) participates in the intricate network of lipid metabolism and influences cellular signaling. foodb.ca Its chemical nature as a fatty acid ester positions it as a molecule of interest in understanding lipid dynamics within biological systems. foodb.ca

Substrate for Lipid Peroxidation and Subsequent Pathway Modulation

Pentyl heptanoate is recognized as a substrate for lipid peroxidation. foodb.ca This process, involving the oxidative degradation of lipids, can lead to the formation of various products. researchgate.net While specific studies detailing the direct peroxidation of this compound and its subsequent modulation of pathways are limited, the peroxidation of fatty acids, in general, is a crucial aspect of cellular signaling. foodb.caresearchgate.net The products of lipid peroxidation can act as signaling molecules, influencing a variety of cellular responses. researchgate.net

Influence on Cellular Membrane Dynamics and Fluidity

As a fatty acid ester, this compound is suggested to have an influence on the dynamics and fluidity of cellular membranes. foodb.ca The hydrophobic characteristics of such esters can lead to their interaction with the lipid bilayer of cell membranes. smolecule.com This interaction can potentially alter the physical properties of the membrane, such as its fluidity, which is critical for various cellular functions including signaling and transport. smolecule.comnih.gov While direct studies on this compound's specific impact are not extensively detailed in the available literature, the behavior of similar lipid-soluble compounds suggests a role in modulating membrane characteristics. smolecule.comsci-hub.se

Regulation of Enzyme Activities Associated with Lipid Homeostasis

The involvement of this compound in lipid metabolism suggests a potential role in the regulation of enzymes associated with lipid homeostasis. foodb.ca Lipid homeostasis is a tightly regulated process involving a complex network of enzymes that control the synthesis, breakdown, and transport of lipids. rutgers.edumdpi.com Fatty acid esters and their metabolic products can act as signaling molecules that modulate the activity of these enzymes. rutgers.edu For instance, the balance between different lipid species, which can be influenced by the metabolism of esters like this compound, is crucial for maintaining cellular health. rutgers.edumdpi.com

Implications in Cellular Bioenergetics and Energy Storage Mechanisms

This compound is considered a potential energy source and is implicated in energy storage mechanisms. foodb.ca As a fatty acid ester, it can be broken down to release fatty acids and an alcohol, which can then be utilized in cellular respiration to produce ATP, the primary energy currency of the cell. foodb.cathegoodscentscompany.com Fatty acids are a major substrate for energy production, particularly in times of high energy demand or fasting. nih.gov The storage of fatty acids in the form of esters is a key mechanism for long-term energy reserves in many organisms. foodb.ca

Assessment of Antimicrobial Properties

In addition to its roles in cellular metabolism, this compound has been investigated for its potential antimicrobial activities.

Evaluation of Antibacterial Efficacy against Bacterial Strains

Some studies have explored the antimicrobial properties of fatty acid esters, including compounds structurally related to this compound. google.com Research has indicated that certain fatty acid esters can exhibit weak to moderate antimicrobial activity against various bacterial strains. smolecule.comnih.gov For example, studies on other fatty acid esters have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. google.com However, specific and detailed research on the antibacterial efficacy of this compound against a wide range of bacterial strains is not extensively available in the provided search results. The mechanism of action for the antimicrobial properties of similar compounds is often attributed to their ability to disrupt the bacterial cell membrane. mit.edu

Investigation of Antifungal Effects on Fungal Species

This compound has demonstrated notable antifungal properties against a range of fungal species. Research has shown its efficacy in inhibiting the growth of various pathogenic and spoilage fungi. For instance, studies have reported its activity against species such as Aspergillus flavus, Aspergillus niger, Candida albicans, Candida tropicalis, and Geotrichum candidum. phcogrev.com The effectiveness of this compound and other esters can vary depending on the fungal species and the length of the acyl chain in the ester. researchgate.net For example, in one study, vanillin (B372448) oxime-N-O-nonanoate, an ester with a nine-carbon acyl chain, was most effective against Rhizoctonia solani, while the dodecanoate (B1226587) ester was most active against Macrophomina phaseolina. researchgate.net

The antifungal activity of this compound is part of a broader class of fatty acid esters that have been investigated for their antimicrobial properties. researchgate.net These compounds are of interest because they are often biodegradable and can be derived from natural sources. researchgate.net The investigation into the antifungal effects of such esters often involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com

The following table summarizes the antifungal activity of various compounds, including esters, against different fungal species, providing context for the potential spectrum of activity of this compound.

| Compound/Extract | Fungal Species | Activity |

| Vanillin oxime-N-O-nonanoate | Rhizoctonia solani | Most active among tested esters researchgate.net |

| Vanillin oxime-N-O-dodecanoate | Macrophomina phaseolina | Most active against this species researchgate.net |

| Phthalimide aryl ester 3b | Candida tropicalis, Candida albicans | MIC value of 128 µg·mL⁻¹ mdpi.com |

| Polysaccharides from Echinacea purpurea | Candida albicans | Enhances resistance in immunosuppressed mice phcogrev.com |

| Allicin (from garlic) | Candida albicans | Antifungal activity noted phcogrev.com |

| Crude extracts of Cassia fistula | Candida and Aspergillus species | Promising antifungal activity researchgate.net |

Proposed Mechanisms of Antimicrobial Action at the Molecular Level

The antimicrobial action of this compound and other fatty acid esters is primarily attributed to their interaction with the fungal cell membrane. The proposed mechanism involves the disruption of the cell membrane's integrity, leading to a cascade of events that ultimately result in cell death. researchgate.netnih.gov

Esters, being lipophilic, can easily partition into the lipid bilayer of the fungal cell membrane. nih.gov This insertion disrupts the ordered structure of the membrane, increasing its fluidity. nih.gov The presence of the ester molecule can create disorder among the acyl chains of the membrane phospholipids. This disruption of the membrane's physical properties can lead to several detrimental effects:

Increased Permeability : The altered membrane structure becomes more permeable, allowing the leakage of essential intracellular components such as ions and proteins. researchgate.netnih.gov

Impaired Protein Function : Changes in the lipid environment can alter the conformation and function of membrane-bound proteins, which are crucial for various cellular processes, including nutrient transport and energy production. nih.gov

Inhibition of Cell Division : Some antimicrobial compounds have been shown to interact with proteins essential for cell division, such as the filamentous temperature-sensitive protein Z (FtsZ), leading to the inhibition of microbial growth. mdpi.com

Induction of Oxidative Stress : Disruption of membrane-related processes can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. nih.gov

The effectiveness of this mechanism can be influenced by the composition of the fungal membrane itself. For instance, fungi with a lower intrinsic sterol content may be more susceptible to the fluidizing effects of these esters. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Toxicological Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structure. nih.govresearchgate.net These models are developed by establishing a mathematical relationship between the chemical structures and the observed biological activities of a set of compounds. nih.govresearchgate.netscielo.br For esters like this compound, QSAR models can be developed to predict various biological activities, including toxicity to aquatic organisms and antimicrobial effects. nih.govresearchgate.neteuropa.eu

The development of a QSAR model typically involves the following steps:

Data Collection : A dataset of compounds with known biological activities (e.g., toxicity values) is compiled. nih.govresearchgate.net

Molecular Descriptor Calculation : A large number of numerical descriptors that characterize the physicochemical properties and structural features of the molecules are calculated using specialized software. nih.govresearchgate.net

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) and Genetic Algorithms (GA), are used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with the biological activity. nih.govresearchgate.net

Validation : The predictive power of the model is assessed using statistical techniques like leave-one-out cross-validation and by testing it on an external set of compounds not used in the model development. nih.govresearchgate.net

For instance, a QSAR model was developed to predict the aquatic toxicity of aliphatic esters to Tetrahymena pyriformis, which achieved a high correlation coefficient (R²) of 0.899, indicating a strong predictive ability. nih.govresearchgate.net Such models are valuable for screening new compounds and prioritizing them for further experimental testing. scielo.br

Correlation of Molecular Descriptors with Biological Responses

In QSAR studies, molecular descriptors are numerical values that represent different aspects of a molecule's structure and properties. The correlation of these descriptors with biological responses provides insights into the mechanisms of action and helps in designing new molecules with desired activities. nih.govresearchgate.netresearchgate.net

Key types of molecular descriptors include:

Topological descriptors : Describe the connectivity of atoms in a molecule.

Geometric descriptors : Relate to the 3D structure of the molecule.

Electronic descriptors : Characterize the electronic properties, such as charge distribution.

Hydrophobic descriptors : Quantify the lipophilicity of the molecule, often represented by the octanol-water partition coefficient (log Kow).

Interaction with Microbial Communities in Fermentation Systems

Correlation with Specific Microbial Genera (e.g., Lactobacillus, Candida)

This compound is one of many esters that contribute to the flavor and aroma profiles of fermented foods and beverages. frontiersin.org Its presence and concentration in these systems are often correlated with the metabolic activities of specific microbial genera, particularly Lactobacillus and Candida. frontiersin.orgug.edu.gh

In the context of Chinese strong-flavor liquor fermentation, studies have shown a strong positive correlation between the presence of Lactobacillus and several esters, including pentyl hexanoate (B1226103). frontiersin.org This suggests that Lactobacillus, either directly or through synergistic interactions with other microbes like Candida, plays a role in the production of these flavor compounds. frontiersin.org Redundancy analysis (RDA) has been used to demonstrate these correlations, showing that Lactobacillus and Candida are often associated with higher levels of various esters. frontiersin.org

The following table illustrates the correlation between microbial genera and the production of esters in fermentation systems.

| Microbial Genus | Associated Esters/Flavor Compounds | Fermentation System |

| Lactobacillus | Ethyl hexanoate, Butyl hexanoate, Pentyl hexanoate, Ethyl heptanoate, Ethyl lactate | Chinese strong-flavor liquor frontiersin.org |

| Candida | Ethyl hexanoate, Ethyl heptanoate, Ethyl lactate | Chinese strong-flavor liquor frontiersin.org |

| Saccharomyces cerevisiae | Fusel alcohols, various esters | Maize dough ug.edu.gh |

| Pichia | Ethyl 3-phenylpropionate, Ethyl palmitate, Ethyl octadecenoate | Spontaneous fermentation of sorghum nih.gov |

Influence on Flavor Compound Biogenesis in Complex Matrices

The biogenesis of flavor compounds in complex food matrices, such as fruits and fermented beverages, is an intricate process governed by the availability of precursors and the activity of various enzymes. Esters, which are primary contributors to the characteristic fruity and floral aromas, are synthesized from alcohols and acyl-CoAs through the action of alcohol acyltransferase (AAT) enzymes. srce.hroup.com While compounds like this compound are themselves aroma-active, they can also serve as substrates or intermediates in metabolic pathways, thereby influencing the production of other volatile compounds and shaping the final flavor profile of the product.

Research into the metabolism of fruits, particularly apples, provides significant insights into how an ester like this compound might be transformed within a complex biological system. The fatty acid metabolism pathways, including β-oxidation, α-oxidation, and the lipoxygenase (LOX) pathway, are central to the formation of straight-chain aldehydes, alcohols, and esters that constitute a large portion of fruit aroma. srce.hrscielo.org.mxnih.gov

Detailed studies utilizing deuterium-labeled precursors in apples have elucidated these complex biosynthetic routes. For instance, research on 'Granny Smith' and 'Red Delicious' apples has shown that fatty acids are metabolized into a variety of esters. acs.org A key finding from these studies is the occurrence of α-oxidation of hexanoic acid, which leads to the formation of pentyl and pentanoate esters. acs.org This suggests that the pentyl moiety of this compound can be generated from longer carbon chains within the fruit matrix.

Furthermore, investigations into the metabolic fate of esters introduced into fruit tissue have demonstrated their potential for transformation. In a study on 'Cox's Orange Pippin' apples, exogenously applied methyl heptanoate was primarily metabolized into pentyl acetate (B1210297). nih.gov The production of heptyl acetate was negligible, indicating that the heptanoic acid portion of the ester likely underwent one or two cycles of β-oxidation to yield shorter-chain acyl-CoAs before being re-esterified. nih.gov This metabolic conversion highlights that the introduction of a heptanoate ester can lead to the biogenesis of entirely different flavor compounds, such as acetates, which possess distinct aroma characteristics.

The natural production of pentanoate and heptanoate esters has also been tracked throughout the ripening process of apples. In 'Redchief Delicious' apples, both pentanoate and heptanoate esters were found in low quantities. ashs.org Their production patterns were observed to be very similar to each other and closely paralleled the formation of butanoate esters, suggesting a potential co-regulation or shared metabolic origin. ashs.org

Detailed Research Findings

Metabolic Conversion of Heptanoate in Apples

Research on 'Cox's Orange Pippin' apples revealed the metabolic fate of the heptanoate group when introduced as methyl heptanoate. The primary conversion product was pentyl acetate, with smaller amounts of propyl acetate also formed. This transformation underscores the activity of the β-oxidation pathway in processing the acyl portion of the ester.

| Substrate Applied | Major Conversion Product | Minor Conversion Product | Insignificant/Absent Product |

|---|---|---|---|

| Methyl heptanoate | Pentyl acetate | Propyl acetate | Heptyl acetate |

Ester Production During Apple Ripening

The analysis of volatile production during the ripening of 'Redchief Delicious' apples shows the relative abundance of different ester classes. While acetate esters are predominant, pentanoate and heptanoate esters are produced at lower levels, with their emission patterns closely following those of butanoate esters. ashs.org

| Ester Class (by Alkanoate Moiety) | Relative Abundance | Emission Pattern Correlation |

|---|---|---|

| Acetate Esters | Most abundant | - |

| Butanoate Esters | Moderate | - |

| Pentanoate Esters | Low | Parallels butanoate esters |

| Heptanoate Esters | Low | Parallels butanoate esters |

| Octanoate (B1194180) Esters | Low | - |

Applications in Advanced Research and Development Paradigms

Pentyl Heptanoate (B1214049) as a Reagent in Complex Organic Synthesis

While pentyl heptanoate is a relatively simple molecule, its ester functionality can be leveraged in the construction of more complex chemical structures. Fatty acid esters, as a class, are involved in various synthetic transformations.

The use of fatty acid esters can be instrumental in the synthesis of novel molecular architectures. Although specific examples detailing the use of this compound are not extensively documented in publicly available research, the principles of organic synthesis allow for its incorporation into larger molecules. The ester group can serve as a handle for various chemical modifications or as a building block in multi-step syntheses. For instance, the transesterification of fatty acid esters is a common reaction used to create different ester derivatives, which can be key intermediates in the synthesis of complex molecules.

This compound is classified as a potential pharmaceutical and agrochemical intermediate. Fatty acid esters are frequently used in the derivatization of bioactive molecules to enhance their properties, such as solubility, stability, and bioavailability. While specific instances of this compound's direct use in the synthesis of marketed pharmaceuticals or agrochemicals are not readily found in the literature, its chemical nature makes it a candidate for such applications. The lipophilic character of the pentyl and heptanoyl chains can be imparted to a parent molecule through derivatization, which can be a critical factor in the biological activity of both pharmaceutical and agrochemical compounds. Fatty acid esters are known to be used in the formulation of insecticides.

Specialized Solvent Applications in Research Laboratories

The non-polar nature of this compound makes it a suitable solvent for a variety of laboratory applications, particularly in the extraction and purification of non-polar compounds.

This compound's low polarity and good solvency for hydrophobic compounds make it an effective medium for the extraction and purification of non-polar substances. It is soluble in most organic solvents, which allows for its use in various extraction protocols. A closely related compound, heptyl heptanoate, is noted for its utility as a non-polar solvent in diverse research settings due to its ability to dissolve hydrophobic compounds. smolecule.com This suggests that this compound would have similar applications.

Table 1: Comparison of Extraction Techniques for Organic Compounds

| Extraction Technique | Principle | Typical Solvents | Suitability for Non-Polar Compounds |

| Liquid-Liquid Extraction (LLE) | Partitioning of a solute between two immiscible liquid phases. | Dichloromethane, Hexane, Ethyl Acetate (B1210297) | High |

| Solid-Phase Extraction (SPE) | Partitioning of a solute between a solid phase and a liquid phase. | Methanol, Acetonitrile, Hexane | Moderate to High (depending on sorbent) |

| Soxhlet Extraction | Continuous extraction of a solid with a volatile solvent. | Hexane, Toluene | High |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance solvent penetration and extraction. | Ethanol (B145695), Methanol, Hexane | High |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, accelerating extraction. | Ethanol, Acetone | High |

In the field of natural product chemistry, the isolation of bioactive secondary metabolites from plant and microbial sources is a critical step. Non-polar solvents are essential for extracting lipophilic compounds such as terpenoids and alkaloids. Solvent extraction is a common method where the choice of solvent is crucial for the selective isolation of target compounds. buyterpenesonline.com For instance, the extraction of terpenes, which are largely non-polar, often employs solvents like hexane. nih.gov Given its non-polar character, this compound can be considered as a potential solvent for the extraction of such secondary metabolites. The general principle involves the selection of a solvent that matches the polarity of the target compounds to achieve efficient extraction.

Table 2: Classes of Secondary Metabolites and Suitable Extraction Solvents

| Class of Secondary Metabolite | General Polarity | Examples | Commonly Used Extraction Solvents |

| Alkaloids | Varies (often basic and can be extracted as salts or free bases) | Caffeine, Morphine, Nicotine | Chloroform, Dichloromethane, Methanol (for salts) |

| Terpenoids | Non-polar to moderately polar | Menthol, Limonene, Taxol | Hexane, Ethyl Acetate, Chloroform |

| Flavonoids | Polar | Quercetin, Kaempferol | Ethanol, Methanol, Water |

| Phenolic Acids | Polar | Caffeic acid, Ferulic acid | Methanol, Ethanol, Water |

The analysis of organic pollutants in environmental samples like soil and water is crucial for monitoring and remediation efforts. Many persistent organic pollutants (POPs), such as polycyclic aromatic hydrocarbons (PAHs) and various pesticides, are non-polar. nih.govnih.gov The extraction of these hydrophobic compounds from environmental matrices often requires the use of non-polar solvents. nih.govnih.gov Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed for water samples, while Soxhlet extraction is a standard method for solid samples. ijsr.net The selection of an appropriate solvent is critical for achieving high extraction efficiency. While specific studies focusing on this compound are limited, its properties as a non-polar solvent align with the requirements for extracting non-polar organic pollutants from environmental samples.

Analytical Reference Standard for Chromatographic and Spectrometric Methods

In analytical chemistry, the purity and well-defined properties of this compound make it a suitable reference standard for methods such as chromatography and spectrometry.

This compound is officially recognized in compendia like the Food Chemicals Codex, which outlines methods for its assay using gas chromatography. As an analytical standard, a highly purified sample of this compound can be used to create calibration curves. This involves injecting known concentrations of the standard into a gas chromatograph and measuring the detector's response to generate a graph of response versus concentration.

This calibration curve then serves as a reference to accurately determine the concentration of this compound in unknown samples. This process is fundamental for quality control in the food and fragrance industries, ensuring that the compound is present at the desired levels.

In mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), internal standards are critical for accurate quantification. An internal standard is a compound with similar chemical properties to the analyte of interest, which is added in a known quantity to both calibration standards and unknown samples.

While not always the primary application, this compound's characteristics make it a suitable candidate for an internal standard in the analysis of other fatty acid esters or similar molecules in complex matrices. Its use helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. By comparing the signal of the analyte to the consistent signal of the known amount of internal standard, analysts can achieve more precise and accurate quantification.

Research in Flavor and Fragrance Science

The primary application of this compound is within the flavor and fragrance industry, where its distinct sensory profile is utilized in a variety of products.

This compound is a well-characterized flavoring substance and fragrance agent. Its olfactory and gustatory profiles have been described through sensory analysis in multiple reference works. The odor is consistently noted as being fruity, with specific descriptors ranging from a "powerful green fruity note" to "ethereal" and "unripe." The taste is similarly described as waxy, green, and fruity. In nature, it has been identified as a flavor component in cultured dairy products like butter culture.

| Aspect | Descriptors | Source |

|---|---|---|

| Odor | Fruity, Green, Waxy, Winey, Cognac | |

| Odor | Powerful green fruity note | |

| Odor | Strong, ethereal, fruital (unripe) | |

| Taste | Waxy, green, fruity |

Advanced formulation studies have explored the incorporation of this compound into microcapsules for controlled fragrance release in consumer products. This technology allows for the protection of the volatile fragrance component, releasing it only when desired (e.g., through friction), thereby enhancing the sensory experience for the consumer over a longer period. In fragrance concentrates, its use level can be up to 8.0%.

Applications in Polymer Science and Materials Engineering

While direct research on this compound's specific applications in polymer science and materials engineering is limited, the broader class of fatty acid esters is known to have utility in these areas. These applications generally leverage their properties as plasticizers and their potential as monomers in the synthesis of biodegradable polymers.

Synthesis of Polymers and Copolymers with Tailored Properties

There is no specific evidence to suggest that this compound is commonly used as a monomer for the synthesis of polymers and copolymers. Generally, for a compound to be a monomer, it needs to have a polymerizable functional group, such as a double bond or two reactive groups that can participate in condensation polymerization. This compound does not possess these features in its standard form.

However, fatty acids and their esters can be chemically modified to be suitable for polymerization. For instance, they can be converted into diols or dicarboxylic acids, which can then be used to create polyesters. sciepublish.com In theory, this compound could be a starting material for such modifications, but this is not a documented practice. The primary interest in fatty acid-based polymers lies in their potential to create biodegradable plastics, offering a more environmentally friendly alternative to traditional petroleum-based plastics. nih.gov

Table 1: Potential Polymerization Strategies for Fatty Acid Derivatives

| Polymerization Type | Monomer Requirement | Potential Role of this compound Derivative |

| Condensation Polymerization | Diols, Dicarboxylic Acids, or Hydroxy Acids | Chemical modification to introduce hydroxyl or carboxylic acid functionalities. |

| Ring-Opening Polymerization | Cyclic Esters (Lactones) | Conversion into a lactone, although a complex and not standard synthetic route. |

| Radical Polymerization | Vinyl group | Introduction of a vinyl group, for example, through modification of the alkyl chains. |

Investigation of Material Flexibility and Durability

Fatty acid esters are sometimes used as plasticizers in polymer formulations. specialchem.comkinampark.com Plasticizers are additives that increase the flexibility and durability of a material by reducing the intermolecular forces between polymer chains. kinampark.com While there is no specific research detailing the use of this compound as a plasticizer, its chemical structure is similar to that of other fatty acid esters used for this purpose.

The effectiveness of a plasticizer depends on its compatibility with the polymer, its molecular weight, and its chemical structure. The long alkyl chains of this compound could theoretically impart flexibility to a polymer matrix. Research on other esters like tetraethylene glycol di-n-heptanoate has shown their use as plasticizers. sciencemadness.org

Table 2: General Effects of Plasticizers on Polymer Properties

| Property | Effect of Plasticizer Addition |

| Flexibility | Increased |

| Durability | Can be increased or decreased depending on the formulation |

| Tensile Strength | Decreased |

| Elongation at Break | Increased |

| Glass Transition Temperature (Tg) | Decreased |

Role in Agricultural Chemical Research and Agrochemical Development

The direct role of this compound as an active ingredient in pesticides or herbicides is not established. However, fatty acid esters are utilized in agrochemical formulations, often as inert ingredients or carriers that can enhance the efficacy of the active compounds. epa.govresearchgate.net

Intermediate in the Synthesis of Pesticides and Herbicides

There is no readily available information indicating that this compound is a common intermediate in the synthesis of commercial pesticides and herbicides. The synthesis of agrochemicals typically involves complex chemical pathways where specific functional groups are required for biological activity. While esters are common moieties in agrochemicals, the specific structure of this compound does not appear to be a key building block for major classes of pesticides or herbicides based on current literature. However, fatty acids and their esters can be used as starting materials for the synthesis of various organic compounds, which could theoretically include agrochemicals. google.com

Development of Environmentally Compatible Agrochemicals

There is a growing interest in developing more environmentally friendly agrochemicals, and in this context, natural products and their derivatives are being explored. nih.govnih.gov Fatty acids and their esters are considered to be more biodegradable and have lower toxicity compared to many synthetic pesticides. ekb.eg

While there is no specific research on this compound for this purpose, some fatty acid esters have been investigated for their herbicidal or insecticidal properties, or as adjuvants that improve the performance of other active ingredients in a more environmentally benign way. google.com For instance, fatty acid esters can be used as surfactants or emulsifiers in pesticide formulations. epa.gov The development of such "green" pesticides is an active area of research. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Pentyl Heptanoate

Gas Chromatography (GC)-Based Techniques

Gas chromatography stands as a cornerstone for the analysis of volatile and semi-volatile compounds like pentyl heptanoate (B1214049). Its high resolving power and compatibility with various sensitive detectors make it an ideal choice for both qualitative and quantitative assessments.

Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds, including esters such as pentyl heptanoate. The FID detector exhibits a linear response over a wide range of concentrations and is highly sensitive to hydrocarbons.

For the quantification of this compound, a validated GC-FID method is essential. This involves the preparation of a calibration curve using standard solutions of this compound of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship. sigmaaldrich.comsciopen.com An internal standard, a compound with similar chemical properties but well-separated chromatographically from this compound, is often used to improve the precision and accuracy of the quantification by correcting for variations in injection volume and instrument response. scielo.brjppres.com

Table 1: Representative GC-FID Method Validation Parameters for Ester Quantification

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (R²) | > 0.99 | 0.9995 |

| Precision (RSD%) | < 5% | 2.5% |

| Accuracy (Recovery %) | 98-102% | 101.2% |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.3 µg/mL |

This table presents typical validation parameters for the quantification of esters by GC-FID, based on established methodologies for similar compounds. sigmaaldrich.comjppres.comshsmu.edu.cn

For comprehensive profiling and unambiguous identification of this compound, especially in complex mixtures, gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard. The mass spectrometer provides detailed structural information by fragmenting the analyte molecules into characteristic ions.

When this compound is analyzed by GC-MS with electron ionization (EI), it undergoes fragmentation, producing a unique mass spectrum. The molecular ion peak (M+) at m/z 200 (for C12H24O2) may be observed, although it can be weak. More prominent are the fragment ions resulting from the cleavage of the ester bond. Characteristic fragments for esters include the acylium ion [CH3(CH2)5CO]+ at m/z 115 and fragments from the pentyl group, such as the pentyl cation at m/z 71 and related alkene fragments at m/z 70. msu.edulibretexts.org The McLafferty rearrangement can also produce a characteristic ion at m/z 116. This fragmentation pattern allows for the confident identification of this compound. libretexts.org

Table 2: Characteristic Mass Fragments of this compound (C12H24O2) in GC-MS (EI)

| m/z | Ion Structure/Fragment | Relative Abundance |

| 200 | [M]+ (Molecular Ion) | Low |

| 116 | McLafferty Rearrangement Ion | Moderate |

| 115 | [CH3(CH2)5CO]+ | High |

| 71 | [C5H11]+ | High |

| 70 | [C5H10]+ | Moderate |

| 43 | [C3H7]+ | Moderate |

This table illustrates the expected mass fragments for this compound based on common fragmentation patterns of long-chain esters. msu.edunih.gov

To analyze volatile compounds like this compound from liquid or solid samples without extensive sample preparation, headspace (HS) and solid-phase microextraction (SPME) techniques are employed as sample introduction methods for GC.

Headspace-GC (HS-GC) involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC system. nih.govscience.gov This technique is particularly useful for analyzing this compound in beverages and food matrices, as it minimizes the introduction of non-volatile components that could contaminate the GC system. mdpi.comembrapa.br Optimization of parameters such as incubation temperature, time, and sample volume is critical for achieving reproducible and sensitive results. nih.gov

Solid-Phase Microextraction (SPME) utilizes a fused silica (B1680970) fiber coated with a sorbent material to extract and concentrate analytes from a sample's headspace or directly from a liquid sample. sigmaaldrich.comnih.gov The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte. For a relatively non-polar ester like this compound, a polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase fiber such as Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is often effective. sigmaaldrich.comscielo.org.pewhitman.edu After extraction, the fiber is desorbed in the hot GC inlet, transferring the analytes to the column for separation and detection. scielo.org.pe

Table 3: SPME Fiber Selection Guide for Volatile Esters

| Fiber Coating | Polarity | Target Analytes |

| 100 µm Polydimethylsiloxane (PDMS) | Non-polar | Volatiles (MW 60-275) |

| 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Bipolar | Volatiles, amines, nitro-aromatics (MW 50-300) |

| 50/30 µm DVB/Carboxen/PDMS | Bipolar | Flavor compounds (volatiles and semi-volatiles, C3-C20) |

| 85 µm Polyacrylate (PA) | Polar | Polar semi-volatiles (MW 80-300) |

This table provides a general guide for selecting SPME fibers for the analysis of volatile compounds, including esters like this compound. sigmaaldrich.comnih.govmdpi.com

Advanced Liquid Chromatography (LC) Techniques

While GC is the predominant technique for volatile esters, advanced liquid chromatography (LC) methods can also be applied, particularly for less volatile analogs or when derivatization is employed.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For the analysis of esters like this compound, reversed-phase LC is typically used. nih.gov Coupling LC with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, allowing for quantification even at trace levels. springernature.comnih.gov

While direct analysis of this compound by LC-MS is possible, it is more commonly applied to the analysis of longer-chain or less volatile esters. waters.com The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical. ESI in positive ion mode would typically be used for esters, often forming protonated molecules [M+H]+ or adducts with solvent ions. springernature.comcsic.es

Table 4: Representative LC-MS/MS Parameters for Ester Analysis

| Parameter | Setting |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (for this compound) | Precursor Ion (m/z 201) → Product Ion (e.g., m/z 115) |

This table outlines typical parameters for the LC-MS/MS analysis of esters, with a hypothetical transition for this compound based on its structure. springernature.comnih.gov

High-performance liquid chromatography with ultraviolet/visible (HPLC-UV/Vis) detection is a standard method for assessing the purity of compounds that possess a chromophore. Esters like this compound have a weak carbonyl (C=O) chromophore that absorbs in the low UV region (around 210-220 nm).

Purity assessment by HPLC-UV involves separating the main compound from any impurities on an HPLC column, typically a reversed-phase C18 column. The detector response (peak area) is then used to calculate the percentage purity by comparing the area of the main peak to the total area of all peaks in the chromatogram. This method is effective for identifying and quantifying impurities that also absorb UV light. fao.orgmdpi.com For compounds without a strong chromophore, derivatization can be employed to enhance UV detection. mdpi.comresearchgate.net

Chromatographic and Spectroscopic Integration